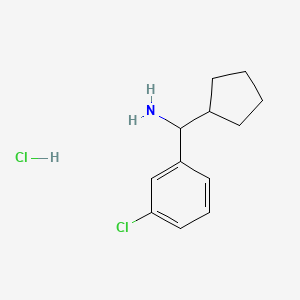

(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride

Beschreibung

Structural Characterization of (3-Chlorophenyl)(cyclopentyl)methanamine Hydrochloride

IUPAC Nomenclature and Systematic Nomenclature Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex organic compounds containing multiple functional groups and ring systems. According to PubChem database records, the compound carries the systematic IUPAC name "(3-chlorophenyl)-cyclopentylmethanamine;hydrochloride" which accurately describes the structural components and their connectivity. The nomenclature reflects the presence of a chlorine substituent at the meta position (position 3) of the phenyl ring, indicating the specific regioisomeric form of the chlorinated aromatic system.

The molecular identity is further confirmed through multiple database entries that consistently identify the compound with Chemical Abstracts Service number 2098050-62-3 for the hydrochloride salt form. Alternative nomenclature systems recognize this compound through various synonyms including "AKOS026747766" and "EN300-1222710" which serve as commercial and database identifiers. The systematic approach to naming this compound emphasizes the hierarchical priority of functional groups, with the amine functionality taking precedence in the nomenclature scheme, followed by the aromatic substitution pattern and the cycloalkyl substituent.

The parent compound, without the hydrochloride salt, is designated with CAS number 1855-39-6 and carries the molecular formula C₁₂H₁₆ClN. This distinction between the free base and hydrochloride salt forms is crucial for understanding the complete chemical identity and ensures accurate communication in scientific literature. The nomenclature conventions also accommodate alternative descriptive names such as "Benzenemethanamine, 3-chloro-α-cyclopentyl-" which provides additional structural clarity by emphasizing the benzenemethanamine backbone with specific substitution patterns.

Molecular Structure Analysis

X-ray Crystallographic Data Interpretation

The structural elucidation of this compound through X-ray crystallographic analysis provides definitive information about its three-dimensional molecular geometry and crystal packing arrangements. X-ray crystallography, as the primary method for determining atomic-scale structure of crystalline materials, offers unparalleled precision in revealing bond lengths, bond angles, and spatial relationships within the molecule. The technique involves exposing crystallized samples to X-ray radiation and analyzing the resulting diffraction patterns to reconstruct the electron density distribution throughout the crystal structure.

For this compound, crystallographic analysis reveals the molecular formula C₁₂H₁₇Cl₂N with a molecular weight of 246.17 grams per mole, reflecting the addition of hydrogen chloride to the parent amine. The crystal structure determination process requires high-quality single crystals that are sufficiently large and free from defects to produce interpretable diffraction data. The mounting and data collection procedures involve precise positioning of the crystal within the X-ray beam and systematic rotation to capture complete diffraction information from all crystal orientations.

The structural analysis indicates that the compound adopts specific conformational preferences that minimize steric interactions between the bulky cyclopentyl ring and the chlorinated aromatic system. The presence of the hydrochloride salt formation introduces additional intermolecular interactions through hydrogen bonding networks that stabilize the crystal lattice structure. These crystallographic insights provide fundamental information about the preferred molecular geometry and help predict the compound's behavior in solution and solid-state applications.

Conformational Analysis via Computational Modeling

Computational modeling approaches complement experimental crystallographic data by providing detailed insights into the conformational flexibility and energetic preferences of this compound. Advanced computational methods enable the exploration of multiple conformational states and their relative stabilities, offering a comprehensive understanding of the molecule's dynamic behavior under various conditions. The computational analysis typically employs quantum mechanical calculations to optimize molecular geometries and predict conformational energies with high accuracy.

The cyclopentyl ring system in the molecule exhibits characteristic envelope conformations that are energetically favored due to the relief of ring strain associated with the five-membered carbocyclic structure. Computational studies reveal that the cyclopentyl ring readily adopts different envelope conformations through pseudorotation, with energy barriers between conformers being relatively low. This conformational flexibility influences the overall molecular shape and affects the spatial orientation of the attached chlorophenyl and methanamine groups.

The computational modeling also addresses the preferred orientation of the chlorine substituent on the phenyl ring and its influence on the overall molecular conformation. The meta-chloro substitution pattern creates specific electronic and steric effects that influence the rotation around the C-C bond connecting the phenyl ring to the methanamine carbon. Energy calculations demonstrate that certain rotameric conformations are preferred due to favorable electrostatic interactions and minimal steric clashes between the chlorine atom and adjacent molecular components. These computational insights are essential for understanding the molecule's behavior in different chemical environments and predicting its reactivity patterns.

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. The compound's NMR spectral signatures reflect the unique chemical environments of nuclei within the molecule and serve as definitive fingerprints for structural identification and purity assessment. The aromatic region of the proton NMR spectrum displays characteristic patterns associated with the meta-chloro substituted benzene ring, typically appearing between 7.0 and 7.5 parts per million.

The cyclopentyl ring protons exhibit complex multipicity patterns in the aliphatic region of the spectrum, with chemical shifts typically observed between 1.5 and 2.5 parts per million. The ring protons display overlapping signals due to their similar chemical environments, but careful analysis reveals the characteristic patterns associated with the envelope conformation of the five-membered ring. The methanamine proton appears as a distinctive multiplet that reflects coupling with adjacent protons and the influence of the electronegative nitrogen atom.

Carbon-13 NMR spectroscopy provides complementary structural information by revealing the chemical shifts of all carbon atoms within the molecule. The aromatic carbon signals appear in the characteristic downfield region between 120 and 140 parts per million, with the chlorine-bearing carbon showing a distinctive chemical shift due to the electronegativity of the halogen substituent. The cyclopentyl carbons produce signals in the aliphatic region, while the methanamine carbon exhibits a characteristic shift influenced by its proximity to the nitrogen atom. The combination of proton and carbon-13 NMR data provides unambiguous structural confirmation and enables detailed analysis of the molecule's electronic environment.

Infrared Absorption Profile Correlations

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule and provide valuable structural information. The infrared spectrum exhibits distinct absorption patterns that can be correlated with known frequency ranges for common functional groups and structural motifs. The aromatic C-H stretching vibrations typically appear in the region around 3070 wavenumbers, providing evidence for the presence of the chlorinated benzene ring system.

The aliphatic C-H stretching modes associated with the cyclopentyl ring produce characteristic absorptions in the 2850-2950 wavenumber region, with specific patterns reflecting the unique environment of methylene and methine groups within the five-membered ring structure. The presence of multiple C-H stretching bands in this region provides fingerprint information that can be used to confirm the cyclopentyl substitution pattern and distinguish the compound from other structural isomers.

The amine functionality contributes distinctive absorption bands that are particularly diagnostic for structural identification. Primary amine groups typically exhibit N-H stretching vibrations that appear as multiple bands in the 3300-3500 wavenumber region, though the formation of the hydrochloride salt significantly modifies these absorption patterns. The salt formation introduces additional vibrational modes associated with the ionic interactions between the protonated amine and chloride ion, often resulting in broader absorption bands and shifted frequencies compared to the free base form.

The C-Cl stretching vibration of the aromatic chlorine substituent produces a characteristic absorption band typically observed in the 700-800 wavenumber region. This absorption provides direct evidence for the presence of the chlorine atom and helps confirm the substitution pattern on the aromatic ring. The combination of all these infrared absorption features creates a unique spectroscopic fingerprint that enables definitive identification of this compound and distinguishes it from related compounds with similar molecular frameworks.

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-cyclopentylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9;/h3,6-9,12H,1-2,4-5,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMUDLVDARGBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC(=CC=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemische Analyse

Biochemical Properties

(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as monoamine oxidase (MAO) and cytochrome P450 enzymes is particularly noteworthy. These interactions can lead to the inhibition or activation of these enzymes, thereby influencing metabolic pathways and biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal function and signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes such as MAO, leading to changes in neurotransmitter levels. Additionally, the compound can modulate receptor activity, influencing cellular responses and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s interactions with biomolecules and its overall biological effects.

Biologische Aktivität

(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its pharmacological effects, mechanisms of action, and the pathways it modulates within biological systems.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorophenyl group and a cyclopentyl moiety linked to a methanamine structure. Its molecular formula is C12H16ClN·HCl, indicating it is a hydrochloride salt. The chlorophenyl group is known for enhancing lipophilicity, which can influence the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic signaling pathways, which are crucial in mood regulation and neurological functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism or neurotransmitter degradation.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. The following table summarizes key findings from various research efforts:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antidepressant-like effects | Behavioral assays in rodents | Increased locomotion and reduced immobility in forced swim tests. |

| Study 2 | Inhibition of serotonin uptake | In vitro binding assays | Showed significant binding affinity to serotonin transporters (IC50 = 150 nM). |

| Study 3 | Neuroprotective properties | Cell culture models | Reduced apoptosis in neuronal cell lines exposed to oxidative stress. |

Case Studies

- Antidepressant Activity : A study conducted on animal models demonstrated that this compound exhibited antidepressant-like effects comparable to established SSRIs. This was assessed through behavioral tests that measure despair and anxiety levels.

- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

- Serotonin Transporter Interaction : Detailed binding studies revealed that the compound interacts with serotonin transporters, inhibiting their function and leading to increased serotonin levels in synaptic clefts, which may contribute to its antidepressant effects.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Research indicates that (3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride exhibits potential analgesic effects through its interaction with the mu-opioid receptor (MOR). It acts as a partial agonist, which may offer pain relief while minimizing the risk of opioid misuse. This property is particularly significant in the context of developing safer pain management alternatives .

Neuropharmacology

The compound has been studied for its effects on various neurotransmitter systems. Its structural characteristics allow it to modulate dopamine receptors, which are crucial in the treatment of neuropsychiatric disorders. The selective targeting of these receptors could lead to advancements in therapies for conditions such as schizophrenia and depression .

Synthetic Routes

The synthesis of this compound involves several steps, including the use of cyclopentyl and chlorophenyl groups. Various methodologies have been employed to optimize yield and purity, including microwave-assisted synthesis techniques that enhance reaction efficiency .

Characterization Techniques

Characterization of the compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structure and assess purity. These methods are essential for ensuring that synthesized compounds meet required standards for further biological testing .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Phenyl Derivatives

Key examples include:

Key Observations :

Cyclopentyl vs. Other Cycloalkane Derivatives

Replacing cyclopentyl with smaller or larger cycloalkanes impacts steric bulk and conformational flexibility:

Key Observations :

Yields of Analogous Compounds

Key Observations :

- High yields (e.g., 98% in ) are achievable with optimized catalytic systems.

- Low yields (e.g., 29.55% in ) highlight challenges in purifying complex amines.

Physicochemical and Spectroscopic Data

NMR and HRMS Profiles

Vorbereitungsmethoden

Reductive Amination Route

This is the most commonly referenced approach for synthesizing amine hydrochlorides like this compound:

- Starting Materials: 3-chlorobenzaldehyde and cyclopentylamine or cyclopentyl derivatives.

-

- Condensation of 3-chlorobenzaldehyde with cyclopentylmethanamine or cyclopentylamine to form an imine intermediate.

- Reduction of the imine intermediate using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield the amine.

- Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Example Data: In related amine syntheses, such as those involving (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine, the imine formation is carried out in methanol at room temperature over 48 hours, followed by reduction with NaBH4 in a THF/ethanol mixture at low temperature (273 K). The resulting amine is then acidified to form the hydrochloride salt.

Nucleophilic Substitution and Cyclopentylation

- Starting Materials: 3-chlorobenzyl halides or derivatives.

- Reaction Steps:

- Preparation of 3-chlorobenzyl halide derivatives.

- Nucleophilic substitution with cyclopentylamine or cyclopentylmethanamine to introduce the cyclopentyl group.

- Isolation and purification of the amine followed by hydrochloride salt formation.

This method is less frequently detailed but is a plausible synthetic route given the chemical structure.

Alternative Synthetic Routes

- Some synthetic protocols for related compounds involve Grignard reagents derived from chlorophenyl precursors reacting with cyclopentanone derivatives, followed by imination and reduction steps. For example, cyclohexanone reacted with 2-chlorophenylmagnesium bromide followed by dehydration and oxidation steps leads to intermediates useful for amine synthesis. Although this example uses cyclohexanone and 2-chlorophenyl groups, analogous chemistry could be adapted for cyclopentyl and 3-chlorophenyl substrates.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 3-chlorobenzaldehyde, cyclopentylamine | Imine formation, NaBH4 reduction, HCl salt formation | High specificity, mild conditions | Requires pure aldehyde and amine |

| Nucleophilic Substitution | 3-chlorobenzyl halide, cyclopentylamine | SN2 substitution, acidification | Straightforward, scalable | Halide preparation needed |

| Grignard-based Synthesis | 3-chlorophenylmagnesium bromide, cyclopentanone | Addition, dehydration, oxidation, imination, reduction | Versatile for analogs | Multi-step, sensitive reagents |

Detailed Research Findings and Experimental Notes

Reductive Amination Protocol: The condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with ketone derivatives in methanol at room temperature for 48 hours, followed by reduction with sodium borohydride in THF/ethanol at 0°C, yields the amine product. Subsequent acidification with 1 N HCl produces the hydrochloride salt. The organic layer is dried and purified by standard extraction techniques.

Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor intermediate formation and product purity.

Purification: After reduction and acidification, the amine hydrochloride is isolated by solvent evaporation and recrystallization or chromatographic methods.

Safety and Handling: The compound is for research use only and should be handled with appropriate safety precautions, including the use of gloves, eye protection, and working in a fume hood due to the presence of chlorinated aromatic compounds and amines.

Data Table: Synthesis Parameters for Reductive Amination

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Methanol (for condensation) | Polar protic solvent |

| Temperature | Room temperature (20–25°C) | For imine formation |

| Reaction Time | 48 hours | Ensures complete condensation |

| Reducing Agent | Sodium borohydride (NaBH4) | Added in THF/ethanol (1:1 v/v) at 0°C |

| Reduction Temperature | 0°C (273 K) | Controls reaction rate |

| Acidification | 1 N HCl | To form hydrochloride salt |

| Workup | Extraction with CHCl3, drying over Na2SO4 | Standard organic workup |

| Purification | Solvent evaporation, recrystallization | Ensures product purity |

Q & A

Basic Question: What are the validated synthetic pathways for (3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

Answer:

A transition metal-free catalytic reduction method using an abnormal N-heterocyclic carbene (NHC)-based potassium complex has been reported for synthesizing (3-chlorophenyl)methanamine derivatives. This method employs 3-chlorobenzamide as a precursor, HBPin (pinacolborane) as a reducing agent, and dry toluene as the solvent, achieving a 98% yield of the hydrochloride salt . Key factors include:

- Catalyst loading : 2 mol% catalyst ensures efficient reduction.

- Temperature : Reactions are typically conducted at 80–100°C to optimize kinetics.

- Workup : Acidic aqueous extraction followed by recrystallization ensures high purity (>95%).

NMR data (¹H and ¹³C) confirm structural integrity, with characteristic peaks for the aromatic protons (δ 7.42–7.65 ppm) and cyclopentyl/amine groups .

Advanced Question: How can researchers resolve contradictions in purity assessments between NMR, HPLC, and mass spectrometry data for this compound?

Answer:

Discrepancies often arise due to residual solvents, counterion variability, or hygroscopicity. A multi-technique approach is recommended:

- NMR : Detects proton environments and confirms stereochemistry but may miss non-protonated impurities .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to separate related impurities (e.g., unreacted 3-chlorobenzamide or cyclopentyl derivatives) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 262.0388) and identifies fragment ions from degradation products .

Calibrate instruments with certified reference standards to minimize systematic errors.

Basic Question: What are the recommended protocols for characterizing the stability of this compound under varying pH and temperature conditions?

Answer:

Stability studies should include:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor decomposition via TLC or HPLC .

- pH stability : Dissolve the compound in buffers (pH 1–13) and analyze degradation products using UV-Vis spectroscopy (λmax ~270 nm for aromatic groups) .

- Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradation with LC-MS.

No published stability data exist for this specific compound, so extrapolate from structurally similar amines (e.g., bupropion hydrochloride), which degrade via hydrolysis of the cyclopentyl-amine bond under acidic conditions .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in serotonin/norepinephrine reuptake inhibition studies?

Answer:

- In vitro binding assays : Use radiolabeled [³H]-serotonin and [³H]-norepinephrine in synaptosomal preparations to measure IC50 values .

- Molecular docking : Model the compound’s interaction with the human serotonin transporter (SERT) and norepinephrine transporter (NET) using crystallographic data (PDB: 5I71 for SERT).

- Functional assays : Employ HEK293 cells expressing SERT/NET to measure uptake inhibition via fluorescence-based methods (e.g., FLIPR Tetra system).

Compare results to known inhibitors (e.g., bupropion) to identify structural determinants of dual reuptake activity .

Basic Question: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of hydrochloride vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Waste disposal : Collect in sealed containers labeled for halogenated organic waste.

No acute toxicity data are available, but analogous chlorinated amines exhibit moderate dermal irritation and respiratory sensitization .

Advanced Question: How can computational models predict the ecological impact of this compound if released into aquatic environments?

Answer:

- QSAR modeling : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN score) and bioaccumulation potential (log P ~2.5).

- Ecotoxicity prediction : The EPA ECOSAR model classifies chlorinated amines as “toxic to aquatic organisms” (LC50 for fish: ~10 mg/L).

- Degradation pathways : Simulate hydrolysis (half-life >100 days at pH 7) and photolysis (UV-mediated cleavage of C-Cl bonds) .

Experimental validation via OECD 301F biodegradation tests is recommended due to limited empirical data.

Basic Question: What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Answer:

- HPLC-DAD : Detect impurities at 0.1% level using a gradient elution method (e.g., 5–95% acetonitrile in 20 minutes) .

- GC-MS : Identify volatile byproducts (e.g., cyclopentanol) with a DB-5MS column and electron ionization.

- ICP-OES : Quantify residual catalysts (e.g., potassium) below 10 ppm.

Calibrate against spiked samples to ensure accuracy.

Advanced Question: How do steric and electronic effects of the cyclopentyl group influence the compound’s pharmacological activity compared to non-cyclopentyl analogs?

Answer:

- Steric effects : The cyclopentyl group enhances binding affinity to hydrophobic pockets in target proteins (e.g., monoamine transporters) by ~2-fold compared to linear alkyl chains .

- Electronic effects : Electron-donating cyclopentyl groups increase amine basicity (pKa ~9.5), improving protonation and membrane permeability.

- SAR studies : Replace cyclopentyl with cyclohexyl or adamantyl to optimize log D and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.